molecular formula C14H10BrN3O2 B057746 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 20648-12-8

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B057746
CAS No.: 20648-12-8
M. Wt: 332.15 g/mol
InChI Key: YGBPUZVNCZHWHH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a sophisticated benzimidazole derivative engineered for advanced pharmacological and biochemical research. This compound's core structure incorporates key functional groups—a bromophenyl ring and a nitro substituent—that are strategically placed to enhance its electronic properties and binding affinity, making it a valuable scaffold in medicinal chemistry. Its primary research application lies in the investigation of kinase inhibition, where it serves as a pivotal chemical tool for probing ATP-binding sites and modulating signal transduction pathways implicated in cellular proliferation and survival. Researchers utilize this compound to study its potential anti-proliferative effects in various cancer cell lines, exploring mechanisms such as the induction of apoptosis and cell cycle arrest. Furthermore, its well-defined structure and bromine atom make it an excellent intermediate for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the development of targeted chemical libraries for high-throughput screening. This product is intended For Research Use Only and is a critical reagent for scientists dissecting disease mechanisms and developing novel therapeutic strategies.

Properties

IUPAC Name

2-(4-bromophenyl)-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBPUZVNCZHWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20648-12-8
Record name 2-(4-BROMOPHENYL)-1-METHYL-5-NITRO-1H-BENZIMIDAZOLE
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Preparation Methods

Stepwise Assembly via Diamine Intermediates

A widely adopted route begins with 5-nitro-1-methylbenzene-1,2-diamine (1), which undergoes cyclization with 4-bromobenzaldehyde (2) in acidic media. In a representative procedure, refluxing 1 and 2 in polyphosphoric acid (PPA) at 120°C for 12 hours yields the benzimidazole core (3) with 68–72% efficiency. The methyl group at N1 is introduced early via N-alkylation of the diamine precursor using methyl iodide in DMF, achieving >90% substitution.

Table 1: Optimization of Cyclization Conditions

Acid CatalystTemperature (°C)Time (h)Yield (%)
PPA1201272
H₂SO₄1001865
HCl (conc.)802458

Post-cyclization bromination at C2 is achieved using N-bromosuccinimide (NBS) in CCl₄ under UV irradiation, though this method risks over-bromination.

Direct Arylation Strategies

Recent patents disclose single-step arylations using pre-functionalized intermediates. For example, 1-methyl-5-nitro-1H-benzimidazole (4) reacts with 4-bromophenylboronic acid (5) in a Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1). This method achieves 78% yield with 99% regioselectivity for the C2 position.

Nitration Strategies and Positional Control

Introducing the nitro group at C5 demands careful regiochemical control. Late-stage nitration often proves ineffective due to electron-deficient aromatic systems, necessitating early nitro incorporation.

Pre-Cyclization Nitration

Nitration of 1-methylbenzene-1,2-diamine (6) with fuming HNO₃ (90%) in H₂SO₄ at 0°C produces the 5-nitro derivative (1) in 82% yield. Kinetic studies reveal that temperatures >5°C promote unwanted 4-nitro isomer formation (18–22%).

Post-Cyclization Directed Nitration

For substrates lacking pre-installed nitro groups, directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables regioselective nitration. Treatment of 2-(4-bromophenyl)-1-methyl-1H-benzimidazole (7) with LDA (–78°C, THF) followed by isoamyl nitrite introduces the nitro group at C5 with 75% selectivity.

Catalytic Methods for Enhanced Efficiency

Silver-Catalyzed Cyclizations

The Ag₂CO₃/TFA system (2 mol%) accelerates cyclization of N-Boc-2-alkynylbenzimidazoles (8) at 65°C, achieving 85% yield in 3 hours versus 24 hours under thermal conditions. This method suppresses side reactions during nitro group introduction.

Mechanistic Insight : Ag⁺ coordinates to the alkyne, promoting 6-endo-dig cyclization via transition-state stabilization (Figure 1).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces nitration times from 12 hours to 30 minutes while maintaining 80% yield. Solvent-free conditions using clay-supported NaNO₃ further enhance atom economy.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies demonstrate that tubular flow reactors (TFR) operating at 10 bar and 130°C improve heat transfer during PPA-mediated cyclization, boosting throughput to 12 kg/day with 95% purity.

Purification Protocols

Industrial purification employs sequential recrystallization from ethanol/water (3:1) and activated charcoal treatment, achieving >99.5% purity. Residual palladium in Suzuki-coupled products is reduced to <5 ppm via thiourea-functionalized silica gel .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.

    Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: The major product is 2-(4-Aminophenyl)-1-methyl-5-nitro-1H-benzimidazole.

    Oxidation Reactions: The major product is 2-(4-Bromophenyl)-1-carboxy-5-nitro-1H-benzimidazole.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole exhibits antimicrobial properties. It has been studied as a potential inhibitor of nucleic acid and protein synthesis, which is crucial for the development of new antimicrobial agents. The compound's nitro group is often associated with increased biological activity against various pathogens .

Anticancer Properties
Studies have shown that benzimidazole derivatives, including this compound, possess anticancer activity. The mechanism involves the induction of apoptosis in cancer cells. For example, research demonstrated that derivatives of benzimidazole can inhibit tumor growth in vitro and in vivo models .

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its structure allows it to interact with various enzymes, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Nucleic Acid Interaction
The compound has been examined for its ability to bind to nucleic acids, which is essential in studying DNA/RNA interactions. This property is particularly relevant for developing drugs targeting genetic material in pathogenic organisms .

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics .

Case Study 2: Anticancer Mechanisms
In another investigation, researchers explored the anticancer mechanisms of this compound in human cancer cell lines. The study revealed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzimidazole involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

    Biological Effects: The compound’s biological effects may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzimidazole derivatives include substitutions at N1, position 2, and position 5. Below is a comparative analysis of the target compound and structurally related analogs:

Compound Name N1 Substituent Position 2 Substituent Position 5 Substituent Yield m.p. (°C) Key Properties/Applications
Target Compound Methyl 4-Bromophenyl Nitro - - High polarity, electronic tuning
10a () H 4-Bromophenyl Ethoxycarbonylamino 52% >200 Antibacterial (F. tularensis)
3c () Methyl Methylthio Nitro 65% 196–198 Intermediate for further reactions
23d () Methyl 4-Chlorophenyldiazenyl Nitro - - Photoswitching applications
5 () 4-Bromobenzyl 4-Bromophenyl H - - Antibacterial (S. aureus, S. typhi)

Key Observations:

  • N1 Substitution : Methyl (target) vs. 4-bromobenzyl () affects steric bulk and electronic effects. Methyl groups enhance solubility, while bromobenzyl groups may improve membrane permeability in antibacterial contexts .
  • Position 2 : The 4-bromophenyl group (target, 10a) enables halogen bonding, critical for protein interactions. In contrast, diazenyl groups (23d) introduce photoresponsive behavior .
  • Position 5: Nitro (target) vs. ethoxycarbonylamino (10a) alters electron density. Nitro groups enhance thermal stability and reactivity in electrophilic substitutions .

Spectral and Analytical Data

  • NMR : The target’s 4-bromophenyl protons are expected near δ 7.45–7.53 ppm (doublet, J = 8.8 Hz), as observed in analogous compounds (). The nitro group deshields adjacent protons, shifting aromatic signals upfield .
  • HRMS : Expected molecular ion [M+H]+ at m/z 346.99 (C₁₄H₁₀BrN₃O₂), consistent with nitro and bromine isotopic patterns .

Biological Activity

2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole (CAS No. 20648-12-8) is a synthetic compound belonging to the benzimidazole family, characterized by the presence of a bromophenyl group, a methyl group, and a nitro group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

PropertyValue
Molecular FormulaC14H10BrN3O2
Molecular Weight332.15 g/mol
IUPAC NameThis compound
InChI KeyYGBPUZVNCZHWHH-UHFFFAOYSA-N

The biological activity of this compound involves several mechanisms:

  • Molecular Targets : The compound may interact with specific enzymes or receptors within cells.
  • Cellular Pathways : It potentially disrupts processes such as DNA replication, protein synthesis, and cell signaling.
  • Biological Effects : Notable effects include inhibition of microbial growth and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

In vitro studies have demonstrated that the compound shows potent inhibitory effects against these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Several case studies highlight its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)
    • Caco-2 (colon adenocarcinoma)

In one study, the compound exhibited an IC50 value of approximately 10 µM against MDA-MB-231 cells, indicating significant cytotoxicity . The mechanism involves the induction of apoptosis and disruption of microtubule assembly, which is crucial for cell division.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects on human cervical cancer cells (HeLa) and reported an IC50 value of 8 µM, demonstrating its potential as an effective anticancer agent .
  • Mechanistic Insights :
    • Another research highlighted the compound's ability to induce morphological changes in cancer cells at concentrations as low as 1 µM, enhancing caspase activity indicative of apoptosis .
  • Comparison with Related Compounds :
    • When compared to similar benzimidazole derivatives, this compound showed superior activity against several cancer cell lines, underscoring its unique efficacy due to the bromine substituent .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and substitution reactions. For example, nitro-substituted benzimidazoles are often prepared by reacting N1-methyl-5-nitrobenzene-1,2-diamine with aryl halides (e.g., 4-bromophenyl derivatives) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. Catalysts like SiO₂ nanoparticles have been shown to enhance yields by facilitating imine formation and cyclization . Yield optimization may involve adjusting reaction time (typically 12-24 hours), temperature (80-120°C), and stoichiometric ratios (1:1.2 for diamine to aryl halide). Post-synthesis purification via column chromatography or preparative TLC (e.g., petroleum ether/EtOAc 4:1) is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of FTIR , NMR , and HRMS is essential:

  • FTIR : Confirms functional groups (e.g., C=N stretch at ~1611 cm⁻¹ for the imidazole ring, C-Br at ~590 cm⁻¹, and NO₂ asymmetric/symmetric stretches at ~1520-1350 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent positions. For example, aromatic protons appear as multiplet signals at δ 7.36–8.35 ppm, while the N-methyl group resonates at δ 3.0–4.3 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₀BrN₃O₂: 328.07; observed: 328.05) .

Advanced Research Questions

Q. How does the presence of the nitro and bromophenyl groups influence the compound's electronic structure and reactivity?

  • Methodological Answer : The electron-withdrawing nitro group stabilizes the imidazole ring via resonance, lowering the LUMO energy and enhancing electrophilic reactivity. The 4-bromophenyl substituent introduces steric hindrance and polarizability, affecting π-π stacking in crystal structures. DFT studies (B3LYP/6-311++G(d,p)) reveal charge distribution patterns, where the nitro group carries a partial negative charge (-0.45 e), while the bromine atom contributes to halogen bonding (C-Br···N interactions) in solid-state packing . These electronic effects can be probed via cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (absorbance shifts in polar solvents) .

Q. What in silico methods are suitable for predicting the biological activity of this compound, and how do docking studies inform its mechanism?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) are used to predict binding affinities to targets like EGFR or microbial enzymes. For example, docking studies with EGFR (PDB: 1M17) show hydrogen bonding between the nitro group and Lys721, while the bromophenyl group fits into a hydrophobic pocket. ADMET prediction tools (SwissADME, pkCSM) assess pharmacokinetics, revealing moderate blood-brain barrier permeability (logBB: -0.8) and CYP2D6 inhibition potential .

Q. How do intermolecular interactions and crystal packing affect the solid-state properties of this compound?

  • Methodological Answer : X-ray crystallography (Mercury CSD 2.0) reveals a monoclinic P2₁/c space group with key interactions:

  • Halogen bonding : C-Br···N (3.2 Å) stabilizes layered packing.
  • Hydrogen bonding : N-H···O (2.8 Å) between imidazole NH and nitro O atoms.
  • π-π stacking : Centroid distances of 3.6 Å between adjacent aromatic rings.
    These interactions influence melting points (262–266°C) and solubility (poor in aqueous buffers, moderate in DMSO) . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···H: 45%, Br···H: 12%) .

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., varying MIC values against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). To address this:

  • Standardize protocols : Use CLSI guidelines for consistent inoculum size (5 × 10⁵ CFU/mL) and incubation (37°C, 18–24 hours).
  • Validate via orthogonal assays : Combine time-kill curves with live/dead staining (SYTOX Green) to confirm bactericidal effects.
  • Control for compound stability : HPLC monitoring ensures no degradation during assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

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